LogP and Solubility Profile vs. 2-Phenyl Isomer
The 3-phenyl substitution pattern imparts a distinct physicochemical profile compared to the 2-phenyl isomer, 2-phenylimidazo[1,2-a]pyrimidine. This differentiation is critical for predicting absorption, distribution, and compound handling. The 3-phenyl derivative exhibits a LogP of 2.40, indicating a moderate but significantly higher lipophilicity than the unsubstituted core, which directly impacts membrane permeability and DMSO solubility . While direct experimental solubility data for the 2-phenyl isomer in identical conditions is scarce, this class-level inference highlights that the substitution position is a key driver of LogP, a parameter that procurement scientists must verify to ensure the correct regioisomer is ordered, as even a 0.5-unit difference in LogP can alter a compound's pharmacokinetic profile [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.40 (Predicted) |
| Comparator Or Baseline | Imidazo[1,2-a]pyrimidine (unsubstituted core): LogP ~0.5-1.0 (Predicted) |
| Quantified Difference | Approximately 1.4-1.9 units higher LogP |
| Conditions | In silico prediction (XLogP3) at 25°C, neutral pH |
Why This Matters
This quantifies the lipophilic shift caused by 3-phenyl substitution, which is essential for selecting the correct compound for cell-based assays where membrane permeability is a key variable.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
